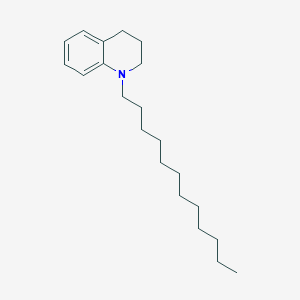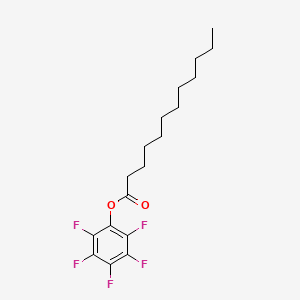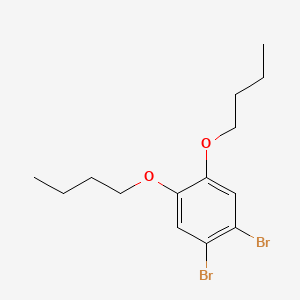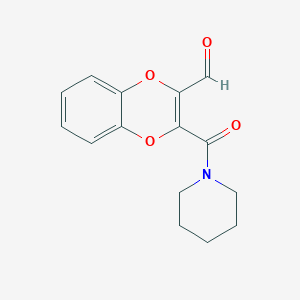
1-phenyl-N-phosphorosomethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-N-phosphorosomethanimine is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphorosomethanimine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-N-phosphorosomethanimine can be synthesized through several methods. One common approach involves the reaction of phenylamine with phosphorus trichloride under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{PCl}_3 \rightarrow \text{C}_6\text{H}_5\text{N=PCl}_2 + \text{HCl} ] The intermediate product, 1-phenyl-N-phosphorodichloromethanimine, can then be further reacted with a suitable nucleophile to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-N-phosphorosomethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoranimines.
Applications De Recherche Scientifique
1-Phenyl-N-phosphorosomethanimine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-phenyl-N-phosphorosomethanimine involves its interaction with specific molecular targets. The compound can act as a ligand, forming coordination complexes with metal ions. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes.
Similar Compounds:
Phenylamine: A primary amine with a phenyl group.
Phosphorodichloromethanimine: An intermediate in the synthesis of this compound.
Phosphine Oxides: Oxidized derivatives of phosphines.
Uniqueness: this compound is unique due to its dual functionality, combining the properties of both phenyl and phosphorosomethanimine groups. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
Propriétés
| 106017-29-2 | |
Formule moléculaire |
C7H6NOP |
Poids moléculaire |
151.10 g/mol |
Nom IUPAC |
1-phenyl-N-phosphorosomethanimine |
InChI |
InChI=1S/C7H6NOP/c9-10-8-6-7-4-2-1-3-5-7/h1-6H |
Clé InChI |
CFBJHRKIICKKTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NP=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)


